![molecular formula C11H14N2O B1281457 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine CAS No. 81885-67-8](/img/structure/B1281457.png)
2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine
Overview
Description
2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine is a heterocyclic compound with a complex structure. It is also known as N-methyl-norsalsolinol. It is used as a high-quality reference standard and is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular formula of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine is C11H14N2O . Its molecular weight is 190.24 g/mol . The InChI code is 1S/C11H14N2O/c1-8(14)13-5-4-9-2-3-11(12)6-10(9)7-13/h2-3,6H,4-5,7,12H2,1H3 .Physical And Chemical Properties Analysis
The physical form of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine is solid . It has a topological polar surface area of 38 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . It has a rotatable bond count of 0 .Scientific Research Applications
Development of Antibacterial Agents
The analogs of 1,2,3,4-tetrahydroisoquinoline, to which the compound belongs, have shown promising antibacterial properties . This makes it a candidate for the synthesis of new antibacterial drugs that could be effective against resistant strains of bacteria.
Cancer Treatment Research
Isoquinoline derivatives have been explored for their anticancer activities. By studying the biological activities and structure-activity relationships (SAR) of compounds like 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine, scientists can design novel anticancer drugs .
Future Directions
Isoquinoline alkaloids, including 1,2,3,4-tetrahydroisoquinolines, have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This has led to significant interest in the scientific community, resulting in the development of novel analogs with potent biological activity . Therefore, future research may focus on exploring the biological potential of 2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine and its analogs, their structural–activity relationship (SAR), and their mechanism of action .
properties
IUPAC Name |
1-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(14)13-5-4-9-2-3-11(12)6-10(9)7-13/h2-3,6H,4-5,7,12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVFMJLNNGXNSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)C=C(C=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20510474 | |
Record name | 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-amine | |
CAS RN |
81885-67-8 | |
Record name | 1-(7-Amino-3,4-dihydroisoquinolin-2(1H)-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20510474 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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